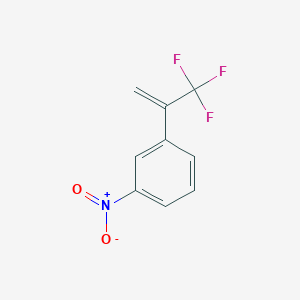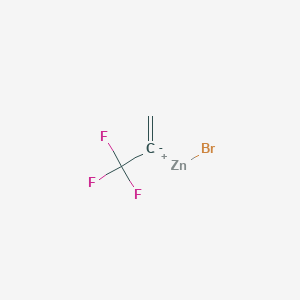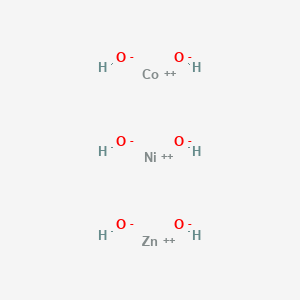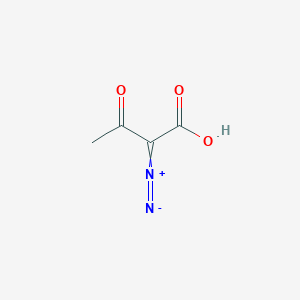![molecular formula C15H16N2O5 B14262919 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine CAS No. 138428-45-2](/img/structure/B14262919.png)
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is a chemical compound that features a pyrimidine ring substituted with two methoxy groups and a phenoxy group that contains a 1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of the 1,3-Dioxolane Moiety: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced by reacting the 1,3-dioxolane derivative with a suitable phenol derivative under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the reaction of the phenoxy intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various phenoxy and pyrimidine derivatives.
Applications De Recherche Scientifique
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile: Similar structure but with a phthalonitrile group instead of a pyrimidine ring.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: Contains a dioxolane moiety and a phosphine group.
Difenoconazole: A fungicide with a similar dioxolane moiety.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with methoxy groups and a phenoxy group containing a 1,3-dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
138428-45-2 |
|---|---|
Formule moléculaire |
C15H16N2O5 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C15H16N2O5/c1-18-12-9-13(19-2)17-15(16-12)22-11-6-4-3-5-10(11)14-20-7-8-21-14/h3-6,9,14H,7-8H2,1-2H3 |
Clé InChI |
ODABJBHKMBUSKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C3OCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)

![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)


![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

